Product packaging for Isobutylsulfamoyl Chloride(Cat. No.:CAS No. 26118-68-3)

Isobutylsulfamoyl Chloride

Cat. No.: B1321835
CAS No.: 26118-68-3
M. Wt: 171.65 g/mol
InChI Key: POHNQUDMMNHRJA-UHFFFAOYSA-N
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Description

Isobutylsulfamoyl Chloride (CAS 26118-68-3) is a specialized organosulfur compound with the molecular formula C 4 H 10 ClNO 2 S and a molecular weight of 171.65 g/mol. This reagent serves as a pivotal electrophilic intermediate in sulfamoylation reactions, facilitating the introduction of the isobutylsulfamoyl moiety onto nucleophilic centers . Its primary research application is in the efficient synthesis of sulfamides —a class of compounds with significant interest in medicinal chemistry and drug discovery for their diverse biological activities . The compound reacts smoothly with alkylamines under mild conditions to yield target molecules in good yields, making it a valuable building block for constructing molecular libraries . In practical synthetic workflows, this compound is instrumental in producing both linear and cyclic sulfamide derivatives . These scaffolds are frequently explored as potential pharmacophores, with studies showing that N-hydroxysulfamides, accessible through this reagent, can act as potent inhibitors of enzymes like carbonic anhydrase isozymes . The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2S B1321835 Isobutylsulfamoyl Chloride CAS No. 26118-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNQUDMMNHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615876
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-68-3
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Reactions Involving Isobutylsulfamoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

In the nucleophilic acyl substitution reactions of isobutylsulfamoyl chloride, a nucleophile attacks the sulfur atom, which is followed by the expulsion of the chloride leaving group. chemistrytalk.orglibretexts.org These reactions typically proceed through a tetrahedral intermediate. byjus.com

A primary application of this compound is its reaction with primary and secondary amines to synthesize N-substituted sulfonamides. cbijournal.comchemistrystudent.com The reaction is generally efficient and is often conducted in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.comchemguide.co.uk

When this compound reacts with a primary amine, the product is an N-monosubstituted sulfonamide. chemistrystudent.com The mechanism is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the sulfamoyl chloride. chemistrystudent.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the sulfonamide. chemguide.co.uklibretexts.org To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added to scavenge the HCl produced. cbijournal.com

Research into novel sulfonamide derivatives has often utilized this reaction. For instance, in the synthesis of potential carbonic anhydrase inhibitors, various primary amines are reacted with sulfonyl chlorides like this compound. ekb.eg The general procedure involves dissolving the primary amine and then adding the this compound, often in the presence of a base, with the reaction mixture typically being stirred at room temperature. cbijournal.com

Table 1: Examples of Primary Amine Reactions with this compound
Primary AmineProduct (N-substituted Isobutylsulfonamide)
Aniline (B41778)N-phenylisobutylsulfonamide
BenzylamineN-benzylisobutylsulfonamide
4-FluoroanilineN-(4-fluorophenyl)isobutylsulfonamide ekb.eg

Secondary amines react with this compound through a similar mechanism to primary amines, resulting in the formation of N,N-disubstituted sulfonamides. chemistrystudent.com The nitrogen atom of the secondary amine serves as the nucleophile, attacking the sulfur atom of the sulfamoyl chloride to form a tetrahedral intermediate, which then expels the chloride ion. chemguide.co.uk As with primary amines, a base is typically employed to neutralize the resulting HCl. cbijournal.com

This reaction is a key step in the synthesis of various compounds, including those investigated for antimicrobial properties where N,N-disubstituted sulfonamides are created from this compound and different secondary amines. evitachem.com

Table 2: Examples of Secondary Amine Reactions with this compound
Secondary AmineProduct (N,N-disubstituted Isobutylsulfonamide)
DiethylamineN,N-diethylisobutylsulfonamide
Piperidine1-(isobutylsulfonyl)piperidine
Morpholine4-(isobutylsulfonyl)morpholine

For molecules that contain both an amine group and another nucleophilic moiety, an intramolecular cyclization can occur following the initial reaction with this compound. rsc.org For example, a molecule with a primary amine and a suitably located hydroxyl group can first form an N-isobutylsulfonamide, which can then undergo an intramolecular reaction to yield a heterocyclic compound. rsc.org A well-known example of such a reaction is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.org Another related process is the Dieckmann condensation, where diesters undergo intramolecular reactions to form cyclic β-keto esters. libretexts.org

This compound reacts with alcohols in the presence of a base to produce sulfamoyl esters, also known as sulfamates. nih.govorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfamoyl chloride. chemguide.co.ukyoutube.com A base, such as pyridine, is typically used to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the HCl byproduct. chemguide.co.uklibretexts.org

The general steps for this reaction are:

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur atom. youtube.comlibretexts.org

Chloride Elimination: The chloride ion is expelled, leading to a protonated sulfamate (B1201201). chemguide.co.ukoperachem.com

Deprotonation: The base removes a proton from the oxygen, resulting in the final sulfamoyl ester. libretexts.orgoperachem.com

Table 3: Reaction of this compound with Alcohols
AlcoholProduct (Sulfamoyl Ester)
MethanolMethyl isobutylsulfamate
EthanolEthyl isobutylsulfamate
PhenolPhenyl isobutylsulfamate nih.gov

The reaction between this compound and carboxylic acids can produce mixed anhydrides with the general structure R-C(O)O-SO₂-NH-isobutyl. highfine.comgoogle.com These mixed anhydrides are often highly reactive intermediates. chemistrysteps.com Their formation typically involves the nucleophilic attack of a carboxylate anion on the sulfamoyl chloride, with the carboxylate being generated by the deprotonation of the carboxylic acid with a base. coconote.applibretexts.org

Reaction with Amines to Form Sulfonamides

Electrophilic Aromatic Substitution Reactions

The sulfamoylation of aromatic compounds with this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the isobutylsulfamoyl group is introduced onto an aromatic ring, replacing a hydrogen atom. The general mechanism proceeds through the formation of a highly reactive electrophile, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comtotal-synthesis.combyjus.com

The generation of the electrophile is a critical step and is often facilitated by a Lewis acid catalyst. The catalyst coordinates to the chlorine atom of the sulfamoyl chloride, polarizing the S-Cl bond and making the sulfur atom more electrophilic. In some cases, a discrete sulfamoyl cation, [i-BuNHSO2]+, may be formed, although it is more likely that a complex between the sulfamoyl chloride and the Lewis acid acts as the active electrophile. masterorganicchemistry.com

The subsequent steps involve the attack of the aromatic π-system on the electrophilic sulfur atom to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comtotal-synthesis.com Finally, a base, which can be the solvent or the conjugate base of the Lewis acid, removes a proton from the carbon atom bearing the new sulfamoyl group, restoring the aromaticity of the ring and yielding the aryl isobutylsulfonamide product. byjus.com

Several Lewis acids have been shown to be effective catalysts for the sulfamoylation of arenes with sulfamoyl chlorides. For instance, indium(III) triflate has been reported as an efficient catalyst for this transformation. kcl.ac.uk Similarly, 1-butyl-3-methylimidazolium chloroaluminate, an ionic liquid, can act as both the solvent and the Lewis acid catalyst, promoting the reaction under ambient conditions. researchgate.net The choice of catalyst can influence the reaction rate and the regioselectivity of the substitution, particularly with substituted aromatic substrates.

The table below summarizes the key steps and intermediates in the electrophilic aromatic substitution of an arene with this compound.

StepDescriptionIntermediate/Transition State
1. Electrophile Generation Coordination of a Lewis acid (LA) to the chlorine atom of this compound, increasing the electrophilicity of the sulfur atom.This compound-Lewis acid complex
2. Nucleophilic Attack The π-electrons of the aromatic ring attack the electrophilic sulfur atom.Arenium ion (sigma complex)
3. Deprotonation A weak base removes a proton from the arenium ion, restoring aromaticity.Aryl isobutylsulfonamide product

Catalytic Pathways and Stereochemical Considerations

Beyond electrophilic aromatic substitution, this compound can participate in a range of catalytic reactions where stereochemical outcomes are of significant interest. While specific studies on this compound are limited, research on related sulfamoyl chlorides provides insight into the potential catalytic pathways and stereochemical control.

One area of growing interest is the use of photocatalysis to generate sulfamoyl radicals from sulfamoyl chlorides. These radicals can then engage in various transformations, including the regio- and stereoselective sulfamoylation of C(sp2)–H bonds in substrates like enamides. rsc.org In such reactions, a photocatalyst, upon excitation by light, can induce the homolytic cleavage of the S-Cl bond, generating a sulfamoyl radical. This radical can then add to a double bond, and subsequent hydrogen atom transfer or other radical termination steps can lead to the final product. The stereochemistry of the final product, such as the E or Z configuration of a double bond, can be influenced by the reaction conditions and the nature of the substrate.

The stereochemical course of reactions involving this compound can also be critical when the substrate or the product is chiral. For instance, in reactions with chiral amines or alcohols, the formation of diastereomeric products is possible. The stereoselectivity of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.

While not directly involving this compound, studies on the catalytic asymmetric synthesis of oligonucleotides highlight the potential for controlling stereochemistry at a phosphorus center, a concept that could be extrapolated to sulfur centers. nih.govyalescientific.org Chiral catalysts, such as chiral phosphoric acids, can create a chiral environment around the reaction center, favoring the formation of one stereoisomer over another. nih.gov

The table below outlines different catalytic approaches and the key stereochemical considerations in reactions that could involve this compound or related compounds.

Catalytic ApproachReaction TypeKey Stereochemical Consideration
Lewis Acid Catalysis Electrophilic Aromatic SubstitutionRegioselectivity (ortho, meta, para) on substituted arenes.
Photocatalysis Radical SulfamoylationStereoselectivity (e.g., E/Z) in the formation of vinyl sulfonamides.
Transition Metal Catalysis Cross-Coupling ReactionsControl of chirality in the formation of C-S bonds with chiral substrates.
Organocatalysis Asymmetric TransformationsEnantioselectivity or diastereoselectivity through the use of chiral catalysts.

Applications of Isobutylsulfamoyl Chloride in Complex Molecule Synthesis

Construction of Biologically Active Scaffolds

The sulfonamide group is a privileged structural motif found in a multitude of approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, along with its chemical stability, makes it an attractive functional group for drug design. semanticscholar.org Isobutylsulfamoyl chloride provides a direct route to N-isobutylsulfonamides, which have been incorporated into various classes of pharmaceuticals.

The human immunodeficiency virus-1 (HIV-1) protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. researchgate.net Sulfonamide-containing compounds have been successfully developed as potent HIV-1 protease inhibitors. ucl.ac.uk These inhibitors function by mimicking the transition state of the natural peptide substrate, thereby blocking the enzyme's active site. nih.gov

The synthesis of these inhibitors often involves the coupling of a sulfamoyl chloride derivative with an appropriate amine-containing fragment. Specifically, this compound can be used to install the N-isobutylsulfonamide group, a feature present in analogs of clinically used drugs like Amprenavir and Tipranavir. ucl.ac.uk The sulfonamide moiety provides key hydrogen bonding interactions within the enzyme's active site, contributing to the high binding affinity of the inhibitor. semanticscholar.orgnih.gov The development of novel sulfonamide-based cores, such as bicyclic piperazine (B1678402) sulfonamides, has led to inhibitors with significantly enhanced enzyme binding affinity and antiviral activity. bohrium.com

Inhibitor ClassTarget EnzymeKey Synthetic Role of this compoundSignificance of Sulfonamide Moiety
Peptidomimetic SulfonamidesHIV-1 ProteaseIntroduces the N-isobutylsulfamoyl group onto an amine scaffold.Forms critical hydrogen bond interactions in the enzyme's active site, enhancing binding affinity. semanticscholar.orgnih.gov
Non-Peptide SulfonamidesHIV-1 ProteaseFunctionalizes core structures to improve potency and pharmacokinetic properties.Acts as a bioisostere for a peptide bond, improving stability and oral bioavailability. ucl.ac.uk

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. austinpublishinggroup.com Its overexpression is linked to the survival of cancer cells and resistance to various anti-cancer therapies, making it an attractive therapeutic target. austinpublishinggroup.comnih.gov The development of small-molecule inhibitors that block the function of Mcl-1 is a key strategy in cancer therapy. universityofgalway.ie

Structure-based design has led to the discovery of potent Mcl-1 inhibitors built upon diverse heterocyclic scaffolds, including indoles and thiophenes. nih.govuniversityofgalway.ie this compound is utilized to synthesize sulfonamide derivatives that can bind to the hydrophobic groove on the surface of the Mcl-1 protein. This groove is typically occupied by pro-apoptotic proteins like Bak or Bim. austinpublishinggroup.com By introducing the N-isobutylsulfamoyl group, medicinal chemists can optimize the interactions within this binding pocket, leading to inhibitors with high affinity and selectivity for Mcl-1 over other Bcl-2 family members. caymanchem.com

Inhibitor ScaffoldTarget ProteinKey Synthetic Role of this compoundReported Activity of Related Sulfonamides
Indole-based ScaffoldsMcl-1Reacts with an amino-functionalized indole (B1671886) core to form the corresponding sulfonamide.High binding affinity (Ki <100 nM) and selectivity. nih.gov
Thiophene-based ScaffoldsMcl-1Introduces the N-isobutylsulfamoyl group to modulate binding and physicochemical properties.Disruption of Mcl-1 protein-protein interactions. universityofgalway.ie

Pyruvate (B1213749) dehydrogenase kinases (PDKs) are a family of enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. nih.gov Inhibition of PDKs can reverse the metabolic shift towards glycolysis often seen in cancer cells (the Warburg effect) and has therapeutic potential in treating cancer and metabolic diseases. researchgate.net Dichloroacetate is a known inhibitor of PDK, but more potent and selective small-molecule inhibitors are actively being developed. researchgate.netuliege.be

Research in this area has produced potent inhibitors based on N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)propanamide and related structures. nih.gov In the synthesis of these compounds, this compound is reacted with an aniline (B41778) derivative to form the central benzenesulfonamide (B165840) core. Further modification of this scaffold has led to pan-PDK inhibitors with IC₅₀ values in the nanomolar range. nih.govnih.gov For example, compounds structurally related to the reference drug AZD7545 have demonstrated potent PDK inhibition. uliege.be

Inhibitor ClassTarget EnzymeKey Synthetic Role of this compoundReported Activity
N-(4-(N-alkylsulfamoyl)phenyl)-2-methylpropanamidesPDKsForms the N-isobutyl benzenesulfonamide core.Potent inhibition with IC₅₀ values as low as 41 nM for some analogs. nih.gov
Dihydroxyphenyl Sulfonylisoindoline DerivativesPDKsUsed to synthesize the sulfonylisoindoline scaffold.Lead compounds show IC₅₀ values in the nanomolar range (e.g., 58 nM) and liver-specific activity. nih.gov

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (LPA₁₋₆). nih.govgoogle.com The LPA-LPA₁ signaling pathway, in particular, has been implicated in various pathological conditions, including fibrosis and neuropathic pain. nih.govnih.gov Consequently, the development of LPA₁ receptor antagonists is a promising therapeutic strategy. nih.gov

Heterocyclic compounds are foundational to medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. derpharmachemica.comnih.gov this compound is not only used to append a sulfonamide group to an existing heterocycle but can also be a key reactant in the construction of the heterocyclic ring itself.

For instance, in the development of PDK inhibitors, researchers have designed conformationally restricted analogs of open-chain sulfonamides. nih.gov This involves the synthesis of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. The synthesis of such heterocyclic systems can be achieved through an intramolecular cyclization reaction where a sulfamoyl group, installed using a reagent like this compound, participates in ring formation. This strategy allows for the creation of more rigid molecules, which can lead to improved selectivity and potency by locking the molecule into a bioactive conformation. uliege.be The versatility of sulfonamide chemistry enables the generation of a wide array of heterocyclic systems with potential applications in drug discovery. rsc.orgmdpi.com

Derivatization of Natural Products

The modification of natural products is a key strategy in drug discovery and development, aiming to enhance efficacy, improve pharmacokinetic properties, or reduce toxicity. The derivatization of hydroxyl (-OH) and amino (-NH₂) groups, which are common in many natural products like steroids and alkaloids, is a frequent approach.

Role in Reagent Development for Organic Transformations

The development of novel reagents is crucial for expanding the toolbox of synthetic organic chemists, enabling new and more efficient chemical transformations. Sulfonyl chlorides are precursors to a variety of reagents.

Theoretically, this compound could serve as a starting material for the synthesis of more complex reagents. For instance, it could be envisioned as a precursor for reagents used in "click chemistry," a set of powerful and reliable reactions for rapidly synthesizing new compounds. However, there is no specific information available on the development or use of reagents derived from this compound for specific organic transformations.

Advanced Materials Science Applications

In the field of advanced materials science, the functionalization of polymers and surfaces is critical for creating materials with tailored properties for specific applications, such as in biomedicine or electronics.

The incorporation of specific functional groups can dramatically alter the characteristics of a material. The isobutylsulfamoyl group, if incorporated into a polymer or onto a surface, could potentially influence properties such as solubility, adhesion, and biocompatibility. For example, this compound could theoretically be used to:

Synthesize functionalized monomers: These monomers, containing the isobutylsulfamoyl group, could then be polymerized to create specialty polymers with unique properties.

Modify the surface of existing materials: By reacting this compound with functional groups on a material's surface, the surface properties could be tailored for specific applications.

Despite these theoretical possibilities, there is a lack of published research demonstrating the use of this compound in the synthesis of functional polymers or for the surface modification of materials for advanced applications.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Isobutylsulfamoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. In a typical N-substituted isobutylsulfonamide, the signals corresponding to the isobutyl group are highly characteristic.

The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonyl group are deshielded and typically appear as a doublet. The methine proton (-CH-) is coupled to both the methylene and the two methyl groups, resulting in a complex multiplet. The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) appear as a doublet. The proton on the sulfonamide nitrogen (SO₂NH-) often appears as a singlet or a broad signal, and its chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Data for an N-Aryl Isobutylsulfonamide Derivative

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃ )₂~ 0.95Doublet~ 6.7
-CH (CH₃)₂~ 2.05Multiplet-
-CH₂ -~ 2.80Doublet~ 6.8
SO₂-NH -~ 8.5 - 10.5Singlet (broad)-
Aromatic Protons~ 7.0 - 7.8Multiplet-

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For an isobutylsulfonamide derivative, the carbon of the methyl groups appears furthest upfield. The methine carbon and the methylene carbon (adjacent to the sulfur atom) appear at progressively downfield shifts. The carbons of an N-aryl substituent will appear in the characteristic aromatic region (110-150 ppm).

Table 2: Representative ¹³C NMR Data for an N-Aryl Isobutylsulfonamide Derivative

Carbon AtomChemical Shift (δ, ppm)
-CH(C H₃)₂~ 19.5
-C H(CH₃)₂~ 29.0
-C H₂-~ 55.0
Aromatic Carbons~ 115 - 140

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, confirming the compound's chemical composition. For derivatives of isobutylsulfamoyl chloride, HRMS is invaluable for verifying that the correct number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms are present in the synthesized molecule. Common fragmentation pathways for sulfonamides in mass spectrometry include the cleavage of the Ar-S bond and the S-N bond, as well as the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. rsc.org

Table 3: Expected HRMS Fragments for a Representative Isobutylsulfonamide Derivative

FragmentDescription
[M+H]⁺Protonated molecular ion
[M+H - SO₂]⁺Loss of sulfur dioxide from the molecular ion
[iBu-SO₂]⁺Fragment corresponding to the isobutylsulfonyl group
[iBu]⁺Isobutyl carbocation fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of an N-substituted isobutylsulfonamide shows several characteristic absorption bands. The most prominent are the strong, distinct asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. The N-H stretch of a secondary sulfonamide is also a key diagnostic peak.

Table 4: Characteristic IR Absorption Bands for Isobutylsulfonamide Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HStretching3300 - 3230
C-H (alkyl)Stretching2960 - 2870
S=OAsymmetric Stretching1350 - 1315
S=OSymmetric Stretching1170 - 1150

X-ray Crystallography for Solid-State Structure Determination

Table 5: Typical Bond Lengths and Angles for a Sulfonamide Moiety from X-ray Crystallography

Bond/AngleTypical Value
S=O Bond Length~ 1.43 Å
S-N Bond Length~ 1.63 Å
S-C Bond Length~ 1.77 Å
O=S=O Angle~ 120°
O=S=N Angle~ 107°
O=S=C Angle~ 108°

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound derivatives. They are primarily employed to separate components of a mixture, allowing for the assessment of product purity, the monitoring of reaction progress, and the isolation of the target compound from unreacted starting materials, by-products, and other impurities. nbinno.comresearchgate.net The choice of technique depends on the specific analytical goal, ranging from rapid qualitative checks to precise quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantitative analysis of this compound derivatives, such as the sulfonylurea antidiabetic drug Glibenclamide. globalresearchonline.net This method offers high resolution and sensitivity, making it ideal for separating the desired derivative from structurally similar impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In this setup, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

A typical HPLC method for analyzing a reaction mixture involving the synthesis of a sulfonylurea derivative would be designed to separate the final product from the this compound precursor and the corresponding amine reactant. The progress of the synthesis can be tracked, and the yield can be calculated directly from the chromatogram's peak areas. nanobioletters.com The use of a Diode Array Detector (DAD) further enhances the analysis by providing spectral data for each peak, which helps in assessing peak purity and confirming the identity of the components against reference standards. d-nb.info

Table 1: Illustrative HPLC Method Parameters for Analysis of an this compound Derivative

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Phosphate Buffer (pH 3.5)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min
Detection UV-Vis or Diode Array Detector (DAD) at 230 nm
Column Temperature 30-35 °C

| Injection Volume | 10 - 20 µL |

Table 2: Example Retention Times in an RP-HPLC Separation

Compound Hypothetical Retention Time (t R ) (minutes) Rationale
Reactant Amine 3.5 Typically more polar than the final product.
This compound 8.0 Intermediate polarity.

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. The primary advantage of UPLC in the context of this compound derivatives is its ability to perform very fast analyses and resolve complex mixtures containing closely related impurities or degradation products that might co-elute during a standard HPLC run.

The enhanced resolution of UPLC is particularly valuable during process development and quality control, where the complete separation and quantification of all minor impurities are critical. When coupled with high-resolution mass spectrometry (UPLC-HRMS), it becomes a powerful tool for the definitive characterization and structural elucidation of unknown by-products formed during the synthesis of this compound derivatives. nih.gov

Table 3: Comparison of Typical HPLC and UPLC System Parameters

Parameter Conventional HPLC UPLC / UHPLC
Particle Size 3 - 5 µm < 2 µm
Column Dimensions (L x ID) 150-250 mm x 4.6 mm 50-150 mm x 2.1 mm
System Pressure 400-600 bar (6,000-9,000 psi) > 1000 bar (>15,000 psi)
Typical Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.6 mL/min
Analysis Run Time 10 - 30 minutes 1 - 10 minutes

| Solvent Consumption | Higher | Significantly Lower |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions involving this compound. rsc.orgukessays.com It is an essential tool in synthetic organic chemistry for quickly determining the progress of a reaction by observing the consumption of starting materials and the formation of the product. nih.govquora.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, and as it passes the initial spot, it separates the components of the mixture based on their differential affinity for the stationary phase and solubility in the mobile phase.

For derivatives of this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). rsc.org Since the reactants and products are often colorless, the separated spots are visualized under a UV lamp (if they are UV-active) or by staining the plate with a developing agent, such as iodine vapor or a potassium permanganate (B83412) solution. rsc.org By comparing the retention factor (R f ) values of the spots in the reaction mixture to those of the pure starting materials, a chemist can effectively track the reaction's progression towards completion. nih.gov

Table 4: Typical TLC System for Monitoring a Sulfonamide Synthesis

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ pre-coated plates
Mobile Phase (Eluent) Ethyl Acetate / Hexane (e.g., 1:4 v/v)
Application Capillary tubes used to spot starting materials and reaction mixture
Development In a closed chromatography tank until the solvent front is near the top

| Visualization | 1. UV light (254 nm) to observe UV-active spots.2. Staining with iodine crystals in a sealed jar. |

Table 5: Compound Names Mentioned in the Article

Compound Name
Acetonitrile
Cyclohexane
Ethyl Acetate
Glibenclamide
Hexane
Iodine
This compound
Potassium Permanganate

Computational Chemistry and Theoretical Studies on Isobutylsulfamoyl Chloride Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations would typically be employed to determine the optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO) of isobutylsulfamoyl chloride. These parameters are crucial for predicting its reactivity. The electron-withdrawing nature of the sulfamoyl chloride group significantly influences the electron density distribution across the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy (Value in eV)Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests lower reactivity towards electrophiles.
LUMO Energy (Value in eV)Represents the molecule's ability to accept electrons. A lower LUMO energy indicates higher reactivity towards nucleophiles.
HOMO-LUMO Gap (Value in eV)A smaller gap suggests higher reactivity and lower kinetic stability.
Mulliken Atomic Charges
Sulfur (S)(Positive charge)The high positive charge on the sulfur atom makes it a primary electrophilic center, susceptible to nucleophilic attack.
Chlorine (Cl)(Negative charge)The electronegative chlorine atom polarizes the S-Cl bond, making it a good leaving group.
Nitrogen (N)(Negative charge)The nitrogen atom's charge and lone pair availability influence the molecule's hydrogen bonding capabilities and reactivity.
Oxygen (O)(Negative charge)The oxygen atoms contribute to the overall electrophilicity of the sulfur center.
Dipole Moment (Value in Debye)A significant dipole moment would indicate a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including chemical reactions. By simulating the motion of atoms and molecules over time, MD can offer insights into reaction mechanisms, transition states, and the role of the solvent.

For this compound, MD simulations could be particularly valuable for investigating its reactions with nucleophiles, such as amines or alcohols, which are fundamental to its synthetic utility. These simulations could trace the trajectory of the reacting species, identifying the energetic barriers and key intermediates along the reaction pathway. The explicit inclusion of solvent molecules in the simulation can reveal their influence on the reaction kinetics and thermodynamics.

Key aspects that could be investigated using MD simulations include:

Nucleophilic Attack: Visualizing the approach of a nucleophile to the electrophilic sulfur atom and the subsequent bond formation.

Leaving Group Departure: Simulating the cleavage of the sulfur-chlorine bond and the departure of the chloride ion.

Solvent Effects: Understanding how solvent molecules stabilize transition states and intermediates through interactions like hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and materials science for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. While no specific QSAR studies focusing solely on this compound derivatives were found, the principles of QSAR are highly relevant to the design of new molecules based on this scaffold.

In a hypothetical QSAR study of this compound derivatives, one would synthesize a library of related compounds with variations in the isobutyl group or by substituting the chlorine atom. The biological activity of these compounds would then be measured, and various molecular descriptors (e.g., physicochemical, electronic, and steric properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model.

Table 2: Example of a Hypothetical QSAR Model for this compound Derivatives

Dependent VariableEquationStatistical Parameters
Biological Activity (e.g., pIC50) pIC50 = c0 + c1logP + c2HOMO + c3*Sterimol_LR²: (Value) Q²: (Value) p-value: (Value)

In this hypothetical model, logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital, and Sterimol_L is a steric parameter. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds.

Conformation Analysis and Energy Minimization Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.

For this compound, the flexibility of the isobutyl group allows for the existence of several rotamers. Conformational analysis and energy minimization studies, typically performed using molecular mechanics or quantum mechanics methods, can identify the most stable conformers. These studies involve systematically rotating the single bonds in the molecule and calculating the potential energy at each rotational angle.

The results of such an analysis would reveal the preferred spatial orientation of the isobutyl group relative to the sulfamoyl chloride moiety. The lowest energy conformer represents the most populated state of the molecule under thermal equilibrium. Understanding the conformational preferences is crucial as it can influence the accessibility of the reactive center (the sulfur atom) to incoming nucleophiles and can affect the molecule's interaction with biological receptors or catalysts.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-S)Relative Energy (kcal/mol)Population (%)
Anti 180°0.00(Calculated Value)
Gauche 1 60°(Calculated Value)(Calculated Value)
Gauche 2 -60°(Calculated Value)(Calculated Value)
Eclipsed (Calculated Value)(Calculated Value)

Note: The values in this table are for illustrative purposes and would be determined through computational conformational analysis.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sulfamoylation

Traditional methods for the sulfamoylation of alcohols and amines often require harsh conditions and stoichiometric amounts of reagents, leading to challenges in selectivity and functional group tolerance. The future of sulfamoylation is moving towards catalyst-controlled reactions that offer milder conditions, higher selectivity, and greater efficiency.

Recent research has demonstrated the efficacy of simple organic bases, such as N-methylimidazole, as catalysts for alcohol sulfamoylation. nih.govorganic-chemistry.orgacs.org This approach utilizes electron-deficient aryl sulfamates as stable, crystalline group transfer reagents, circumventing the inherent instability of many sulfamoyl chlorides. organic-chemistry.org This catalytic system provides excellent selectivity for primary over secondary alcohols, a significant advantage in the synthesis of complex molecules like nucleosides. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves the formation of a highly reactive HNSO₂ "aza-sulfene" intermediate. nih.govresearchgate.net

Organocatalysis, a branch of catalysis that uses small organic molecules, presents a powerful tool for these transformations. wikipedia.org Beyond simple bases, more complex organocatalysts are being explored to control the stereoselectivity of sulfamoylation reactions. Additionally, Lewis acidic catalysts, such as those based on boronic acids, have shown potential for the site-selective activation and sulfamoylation of diols and saccharides. researchgate.net These catalysts operate by forming a reversible covalent bond with oxygen, enhancing the nucleophilicity of the target hydroxyl group. researchgate.net

Future research will likely focus on expanding the library of catalysts to achieve even greater control over site-selectivity in poly-functionalized molecules and developing enantioselective sulfamoylation reactions. The exploration of dual-catalyst systems and photocatalytic methods could also open new avenues for activating isobutylsulfamoyl chloride or its derivatives under exceptionally mild conditions.

Catalytic SystemCatalyst ExampleSulfamoylating AgentKey AdvantagesReference
Organocatalysis (Base)N-Methylimidazole (NMI)Electron-deficient aryl sulfamatesHigh selectivity for 1° alcohols, mild conditions, stable reagents nih.govorganic-chemistry.org
Lewis Acid CatalysisDiarylborinic acidsMe₃N·SO₃ complexSite-selective for diols, activates specific hydroxyl groups researchgate.net
Transition Metal CatalysisRhodium(II) complexesAliphatic/Benzylic sulfamatesUsed for subsequent C-H amination reactions researchgate.net

Exploration of this compound in Polymer Chemistry

The introduction of sulfonyl and sulfonamide functionalities into polymers is a proven strategy for modifying their chemical and physical properties. This compound represents a currently underexplored but potentially valuable reagent for the functionalization of polymers. The incorporation of the isobutylsulfamoyl group could enhance properties such as thermal stability, solubility, and biocompatibility, or introduce reactive sites for post-polymerization modification.

One promising area is the post-polymerization modification of polymers containing reactive groups like hydroxyls or amines. For instance, polymers such as poly(vinyl alcohol) or polyethyleneimine could be functionalized by direct reaction with this compound. This approach has been demonstrated with other sulfonyl chlorides to create polymers with novel properties. nih.gov For example, surface sulfonation has been used to induce the nucleation of apatite, creating bonelike apatite-polymer composites for biomedical applications. nih.gov

Another avenue involves the synthesis of novel monomers bearing the isobutylsulfamoyl group. These monomers could then be polymerized using techniques like free radical polymerization to create a new class of functional polymers. researchgate.net Recent work has shown the synthesis of styrene-derived sulfonamide-based polymers, which can be further modified, for example, via aza-Michael additions to create polymeric protected β-amino acid derivatives. researchgate.net Similarly, sulfonamide-functionalized poly(styrene oxide) has been synthesized and subsequently converted to a lithium sulfonate polymer, which is of interest for applications in solid-state batteries. rsc.orgrsc.org The isobutyl group in this compound could impart specific solubility characteristics or steric properties to the resulting polymers.

Future research will likely involve synthesizing isobutylsulfamoyl-containing monomers and exploring their polymerization and copolymerization behavior. Furthermore, the systematic study of how the incorporation of this specific functional group affects the bulk properties of various polymer backbones will be crucial for identifying potential high-value applications, from specialty coatings to advanced biomaterials.

Polymer Modification StrategyExample Polymer BackbonePotential Role of this compoundAnticipated Change in Polymer PropertiesReference (Analogous Systems)
Post-Polymerization FunctionalizationPoly(vinyl alcohol), PolyethyleneimineReacts with -OH or -NH₂ groups on the polymer chainModified surface energy, altered solubility, introduction of reactive sites nih.gov
Monomer Synthesis & PolymerizationStyrene, AcrylateUsed to synthesize a novel monomer prior to polymerizationCreates polymers with inherent sulfamoyl functionality, enhanced thermal stability researchgate.net
End-Group FunctionalizationPolyisobutylene, PolycaprolactoneTerminates living polymerization to create end-functionalized polymersProduction of telechelic polymers for block copolymers and network formation nih.govscilit.com

Integration into Flow Chemistry Methodologies

The synthesis and use of sulfamoyl chlorides, particularly via chlorosulfonation, often involve highly exothermic and hazardous reactions that can generate toxic gaseous byproducts. mdpi.comrsc.org Flow chemistry, or continuous flow manufacturing, offers a powerful solution to these challenges by performing reactions in a continuously streaming fluid through a network of tubes or microreactors. rsc.org This methodology is an emerging area of intense interest for the production of sulfonyl chlorides.

The primary advantages of flow chemistry include superior heat and mass transfer, which allows for precise control over highly exothermic processes and minimizes the risk of thermal runaway. rsc.orgrsc.org The small reactor volumes enhance safety by limiting the amount of hazardous material present at any given time. rsc.org These features make flow chemistry particularly suitable for reactions involving reagents like chlorosulfonic acid or sulfuryl chloride. mdpi.comrsc.org

Research has demonstrated the successful continuous synthesis of various aryl and alkyl sulfonyl chlorides. mdpi.comrsc.orgresearchgate.net These systems often employ continuous stirred-tank reactors (CSTRs) and can be automated for improved reliability and reduced operator exposure. mdpi.com Compared to traditional batch processing, continuous flow methods have been shown to significantly increase the spacetime yield—a measure of how much product can be made in a given volume per unit of time. mdpi.com For example, one study reported a nearly doubled spacetime yield for a chlorosulfonation reaction when transitioning from batch to a continuous process. mdpi.com

The integration of this compound synthesis and its subsequent reactions into a continuous flow setup is a logical next step. This would not only improve the safety and efficiency of its production but also enable multi-step syntheses where the generated sulfamoyl chloride is used immediately in a subsequent flow reactor, avoiding the isolation of a potentially unstable intermediate.

ParameterBatch ProcessingContinuous Flow ProcessingReference
SafetyHigher risk of thermal runaway; large quantities of hazardous materialsEnhanced temperature control; small reaction volumes; better containment of byproducts mdpi.comrsc.org
Spacetime YieldLower; limited by heat dissipation and slow reagent additionSignificantly higher; rapid heat/mass transfer allows for faster reactions mdpi.com
ScalabilityChallenging due to heat transfer and safety issuesMore straightforward by operating the system for longer durations ("scaling out") researchgate.net
Process ControlLess precise; potential for localized "hot spots"Exquisite control over parameters (temperature, pressure, residence time); enables automation mdpi.comrsc.org

Sustainable and Green Synthetic Routes to this compound

In line with the principles of green chemistry, future research is heavily focused on developing more sustainable methods for the synthesis of sulfamoyl chlorides. Traditional routes often rely on hazardous reagents like chlorine gas or excess chlorosulfonic acid and may use volatile organic solvents, contributing to significant environmental waste. organic-chemistry.orgresearchgate.net

Emerging strategies aim to replace these problematic substances with more environmentally benign alternatives. One such approach is the use of N-chlorosuccinimide (NCS) as a chlorinating agent for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.org This method is operationally simple, avoids toxic chlorine gas, and the byproduct, succinimide, can be recycled back into NCS. organic-chemistry.org Another green approach involves the oxidative chlorination of thiols or disulfides using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or glycerol. researchgate.net These methods often feature simple, filtration-based workups, minimizing the use of organic solvents for extraction. researchgate.net

The overarching goal is to design synthetic routes to this compound that are not only efficient but also have a minimal environmental footprint. This includes improving atom economy, reducing the "E-factor" (mass of waste per mass of product), and choosing reagents and solvents that are renewable, less toxic, and biodegradable. researchgate.net Future work in this area will likely explore biocatalytic routes, electrochemical synthesis, and the use of novel deep eutectic solvents.

Green StrategyReagents/SolventsKey Environmental BenefitsReference
Alternative Chlorinating AgentsN-Chlorosuccinimide (NCS)Avoids hazardous Cl₂ gas; byproduct can be recycled organic-chemistry.org
Sustainable SolventsWater, Ethanol, Glycerol, Deep Eutectic Solvents (DES)Reduces reliance on volatile organic compounds (VOCs); often biodegradable and non-toxic researchgate.net
In Situ Generation & ReactionOxidative chlorination of thiols followed by immediate reactionEliminates isolation of intermediate sulfonyl chloride; improves process efficiency researchgate.net
Catalyst-Free ConditionsReaction in aqueous media without a catalystSimplifies purification; avoids potentially toxic metal catalysts tandfonline.comresearchgate.net

Q & A

Q. What are the key physicochemical properties of isobutylsulfamoyl chloride, and how are they experimentally validated?

this compound (CAS 26118-68-3; C₄H₁₀ClNO₂S) has a molecular weight of 171.65 g/mol. Critical properties include its solubility in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran), moisture sensitivity due to the sulfamoyl chloride group, and thermal stability (<150°C). Validation involves nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and DEPT-135 spectra), mass spectrometry (MS) for molecular ion detection, and elemental analysis (C, H, N, S) to confirm purity (>98%). Stability under inert atmospheres (argon or nitrogen) should be confirmed via thermogravimetric analysis (TGA) .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

The primary method involves reacting isobutylamine with sulfamoyl chloride precursors (e.g., chlorosulfonic acid derivatives) under controlled anhydrous conditions. A typical protocol includes:

  • Step 1: Dropwise addition of chlorosulfonic acid to isobutylamine at 0–5°C in dichloromethane.
  • Step 2: Stirring for 12 hours under nitrogen, followed by solvent removal under reduced pressure. Limitations include side reactions (e.g., over-sulfonation) and sensitivity to moisture, requiring strict inert conditions. Yield optimization often necessitates iterative adjustments to stoichiometry and reaction time .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass vials under inert gas (argon) at –20°C. Handle in a glovebox or fume hood with personal protective equipment (PPE): nitrile gloves, chemical-resistant goggles, and a lab coat. Avoid contact with water or alcohols, as hydrolysis generates corrosive HCl and sulfonic acid byproducts. Regularly monitor storage conditions using FT-IR to detect hydrolytic degradation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) often arise from impurities (e.g., residual solvents, unreacted starting materials) or tautomerism. Resolution strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish regioisomers.
  • Parallel synthesis controls to isolate and characterize side products. Cross-referencing with published sulfamoyl chloride spectra (e.g., Zhou et al.’s work on sulfonyl chlorides) is critical for validation .

Q. What methodologies optimize the reaction efficiency of this compound in nucleophilic substitution reactions?

To enhance reaction yields with amines or alcohols:

  • Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate substitution.
  • Solvent selection : Dichloromethane or acetonitrile improves solubility without side reactions.
  • Temperature gradients : Gradual warming from –10°C to room temperature minimizes decomposition. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, while DFT calculations predict transition states for mechanistic insights .

Q. How do researchers address reproducibility challenges in scaled-up syntheses of this compound?

Batch-to-batch variability in purity or yield often stems from inhomogeneous mixing or thermal gradients. Mitigation approaches:

  • Flow chemistry systems to ensure consistent reagent mixing and temperature control.
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline pH probes.
  • Design of Experiments (DoE) : Multivariate analysis to optimize parameters (e.g., stoichiometry, agitation rate). Document deviations systematically using PRISMA guidelines for transparency in reporting .

Q. What analytical techniques are most effective for detecting trace degradation products in this compound samples?

Hydrolytic degradation products (e.g., isobutylsulfamic acid) can be quantified via:

  • Ion chromatography (IC) with suppressed conductivity detection for chloride ions.
  • LC-MS/MS in negative ion mode to identify sulfonic acid derivatives.
  • Karl Fischer titration to measure residual moisture in stored samples. Method validation should follow ICH Q2(R1) guidelines, including limits of detection (LOD) and quantification (LOQ) .

Data Interpretation and Reporting

Q. How should researchers statistically analyze contradictory biological activity data for this compound derivatives?

Apply the CONSORT framework for randomized trials:

  • Perform a meta-analysis of dose-response curves across studies using software like RevMan.
  • Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize discrepancies. Transparently document outlier exclusion criteria and assay conditions (e.g., cell line viability, incubation time) .

Q. What strategies ensure rigorous peer review of this compound-related manuscripts?

Adhere to Beilstein Journal of Organic Chemistry standards:

  • Provide raw spectral data (NMR FID files, MS chromatograms) as supplementary information.
  • Include negative results (e.g., failed syntheses) to aid reproducibility.
  • Reference primary literature (e.g., Chem. Rev. articles on sulfonyl chlorides) over patents or non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.